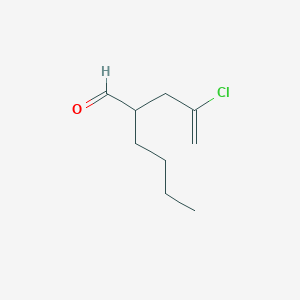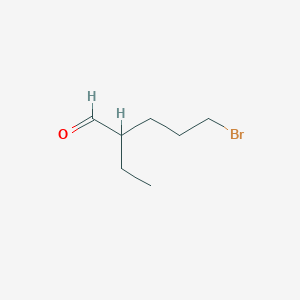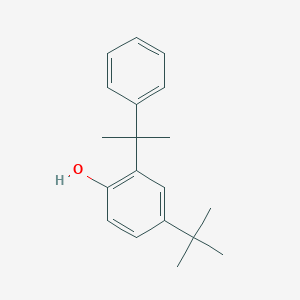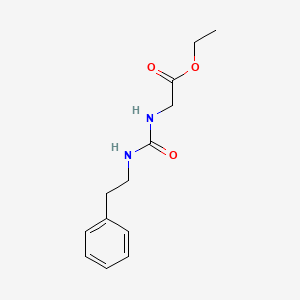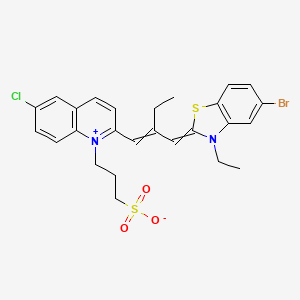![molecular formula C17H15NO5 B14648976 Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- CAS No. 54291-64-4](/img/structure/B14648976.png)
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is an organic compound characterized by the presence of a benzoic acid moiety substituted with a cyanomethyl group and two methoxy groups on a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
科学研究应用
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- involves its interaction with specific molecular targets and pathways. For instance, benzoic acid derivatives are known to inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes . The compound is absorbed into the cells, where it disrupts cellular functions, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Cyanobenzoic acid:
Methyl 4-cyanobenzoate: A methyl ester derivative of 4-cyanobenzoic acid, used in organic synthesis.
Uniqueness
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for diverse applications in various fields of research.
属性
CAS 编号 |
54291-64-4 |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.30 g/mol |
IUPAC 名称 |
4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-21-14-9-11(7-8-18)10-15(16(14)22-2)23-13-5-3-12(4-6-13)17(19)20/h3-6,9-10H,7H2,1-2H3,(H,19,20) |
InChI 键 |
WDOFLTOUALVWLE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)CC#N)OC2=CC=C(C=C2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


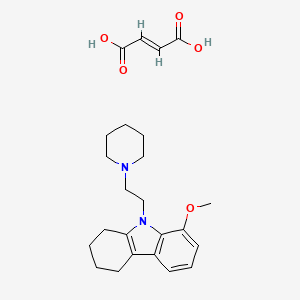

![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
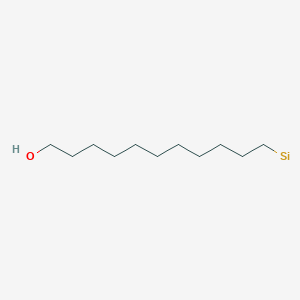
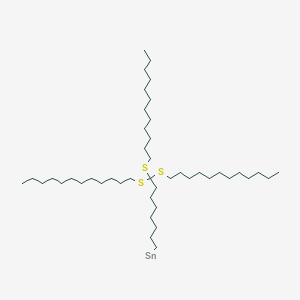
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)

